molecular formula C26H18Cl2O4 B11144578 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Cat. No.: B11144578
M. Wt: 465.3 g/mol
InChI Key: BTWNXWMSEAIJPP-ROTLSHHCSA-N
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Description

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps. One common approach is the reaction of 3,4-dichlorobenzyl chloride with a suitable benzofuran derivative under basic conditions to form the benzyl ether linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted benzofuran compounds .

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with a chromenylidene moiety and dichlorobenzyl ether linkage sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C26H18Cl2O4

Molecular Weight

465.3 g/mol

IUPAC Name

(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H18Cl2O4/c1-15-18(11-17-4-2-3-5-23(17)31-15)12-25-26(29)20-8-7-19(13-24(20)32-25)30-14-16-6-9-21(27)22(28)10-16/h2-13,15H,14H2,1H3/b25-12-

InChI Key

BTWNXWMSEAIJPP-ROTLSHHCSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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